Proglumetacin-d4 Dioxalate
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Overview
Description
Proglumetacin-d4 Dioxalate is a deuterated form of Proglumetacin, a non-steroidal anti-inflammatory drug. The compound is primarily used in scientific research, particularly in the fields of proteomics and metabolic studies. The molecular formula of this compound is C50H58D4ClN5O16, and it has a molecular weight of 1028.53 .
Preparation Methods
The synthesis of Proglumetacin-d4 Dioxalate involves the reaction of the corresponding raw materials with diazomethane and deuterium oxide in an appropriate solvent. The specific preparation method may vary depending on the manufacturer and should be followed according to the provided instructions . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Proglumetacin-d4 Dioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Proglumetacin-d4 Dioxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Proglumetacin and its metabolites.
Biology: Employed in metabolic studies to trace the metabolic pathways and understand the biotransformation of Proglumetacin.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics and pharmacodynamics of Proglumetacin.
Mechanism of Action
Proglumetacin-d4 Dioxalate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain. The molecular targets and pathways involved include the arachidonic acid pathway and the subsequent inhibition of prostaglandin synthesis .
Comparison with Similar Compounds
Proglumetacin-d4 Dioxalate is unique due to its deuterated form, which provides enhanced stability and allows for more precise metabolic studies. Similar compounds include:
Proglumetacin: The non-deuterated form, used as a non-steroidal anti-inflammatory drug.
Indometacin: Another non-steroidal anti-inflammatory drug with similar anti-inflammatory and analgesic properties.
Proglumide: A drug with antisecretory effects, often used in combination with Proglumetacin for enhanced therapeutic effects
This compound stands out due to its application in research and its ability to provide more accurate data in metabolic studies.
Properties
Molecular Formula |
C46H58ClN5O8 |
---|---|
Molecular Weight |
848.5 g/mol |
IUPAC Name |
3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate |
InChI |
InChI=1S/C46H58ClN5O8/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55)/i28D2,30D2 |
InChI Key |
PTXGHCGBYMQQIG-JJSOYIRXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C)N4CCN(CC4)CCCOC(=O)CCC(C(=O)N(CCC)CCC)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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